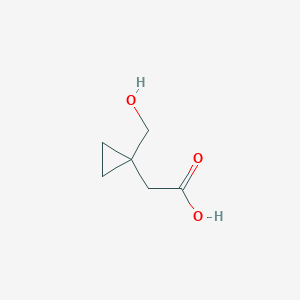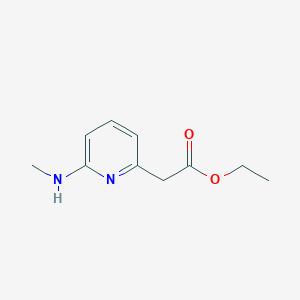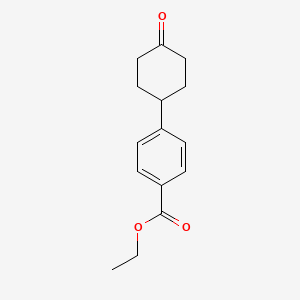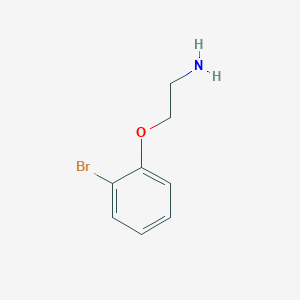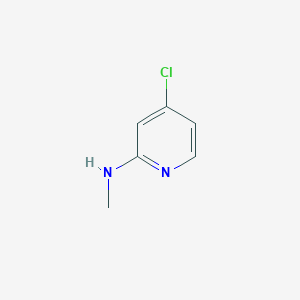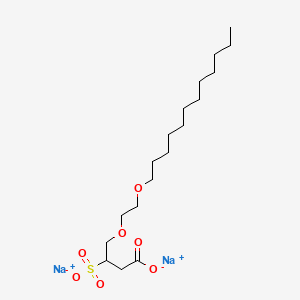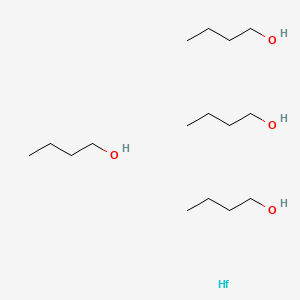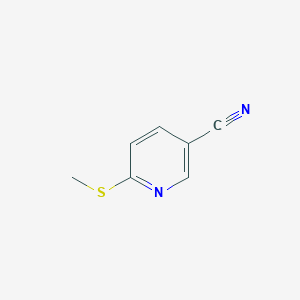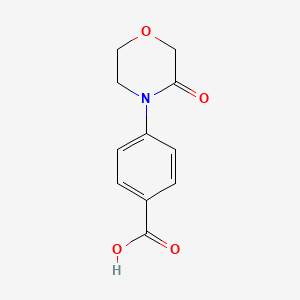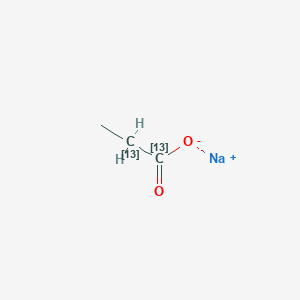
Sodium propionate-1,2-13C2
概述
描述
Sodium propionate-1,2-13C2 is a stable isotope-labeled compound used in scientific research for various purposes. It is a derivative of propionic acid, a naturally occurring organic acid found in many foods, including cheese, bread, and fermented vegetables. Sodium propionate-1,2-13C2 is synthesized using a specific method and has unique biochemical and physiological effects that make it an essential tool for researchers.
科学研究应用
Synthesis and Labeling Studies
- Sodium propionate-1,2-13C2 has been synthesized for use in nuclear magnetic resonance (NMR) and mass spectrometry studies. This synthesis allows for the tracking and analysis of the compound in various chemical processes and environments, as demonstrated by Iida et al. (1994) in their synthesis of sodium [3-13C]- and [3-13CD3]propionate from 2,4,4-trimethyl-2-oxazoline (Iida, Uegaki, & Kajiwara, 1994).
Metabolic Pathway Analysis
- The utilization of sodium propionate-1,2-13C2 in metabolic pathway analysis has been demonstrated in various contexts. Tholozan et al. (1988) observed butyrate formation from sodium propionate in anaerobic sludge, suggesting a direct pathway from propionate to butyrate (Tholozan, Samain, Grivet, Moletta, Dubourguier, & Albagnac, 1988).
Health and Disease Research
- Research by Tong et al. (2016) explored the effects of sodium propionate on intestinal barrier function, inflammation, and oxidative stress in mice, indicating its potential therapeutic applications (Tong, Wang, Wang, Liu, Sun, Li, Su, & Zhang, 2016).
Environmental and Ecological Studies
- Blomquist and Kearney (1976) utilized sodium propionate-1,2-13C2 in the study of hydrocarbon biosynthesis in insects, highlighting its application in ecological and environmental research (Blomquist & Kearney, 1976).
Agricultural Applications
- Sodium propionate-1,2-13C2 has been used in agricultural research, such as the study by Sheikhzadeh et al. (2021), who examined its effects on the growth performance and immune system of goldfish, demonstrating its potential use in aquaculture (Sheikhzadeh, Ahmadifar, Dawood, & Soltani, 2021).
属性
IUPAC Name |
sodium;(1,2-13C2)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6O2.Na/c1-2-3(4)5;/h2H2,1H3,(H,4,5);/q;+1/p-1/i2+1,3+1; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXKPEJDQGNYQSM-MEFQWSPQSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[13CH2][13C](=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5NaO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60635690 | |
| Record name | Sodium (1,2-~13~C_2_)propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60635690 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
98.046 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Sodium propionate-1,2-13C2 | |
CAS RN |
83587-75-1 | |
| Record name | Sodium (1,2-~13~C_2_)propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60635690 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 83587-75-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

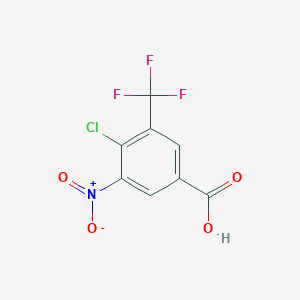
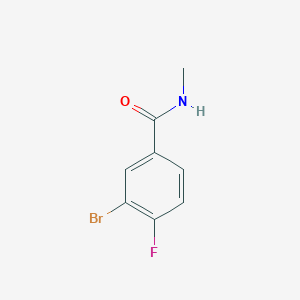
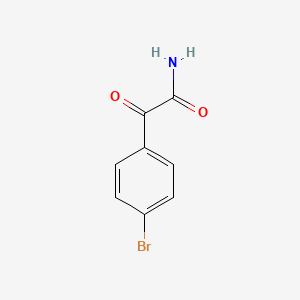
![2-[4-(Chloromethyl)phenyl]-5-(trifluoromethyl)pyridine](/img/structure/B1602892.png)
